

Application Notes and Protocols for SjDX5-53 In Vivo Studies

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Compound of Interest

Compound Name: *SjDX5-53*

Cat. No.: *B15614132*

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These application notes provide a detailed overview and experimental protocols for the in vivo evaluation of **SjDX5-53**, a novel peptide with immunomodulatory properties. **SjDX5-53**, a 3 kDa peptide derived from schistosome egg extracts, has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases.^{[1][2]}

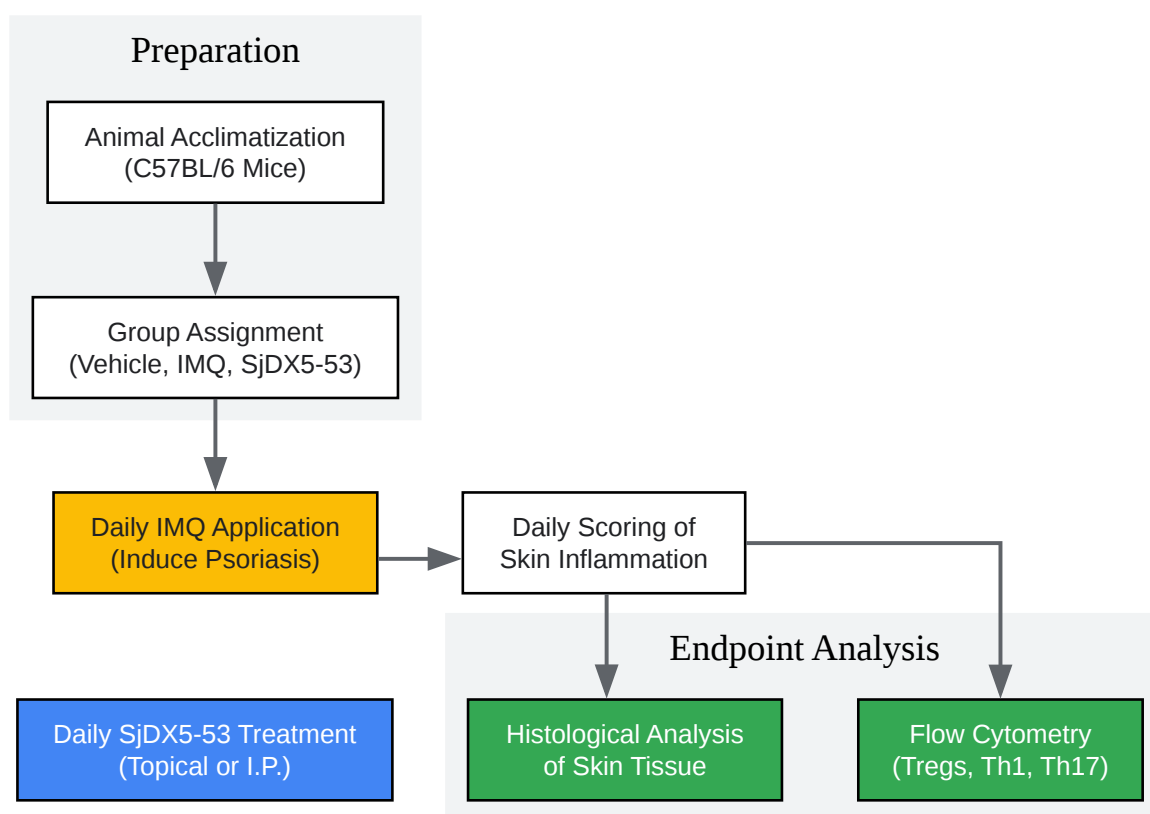
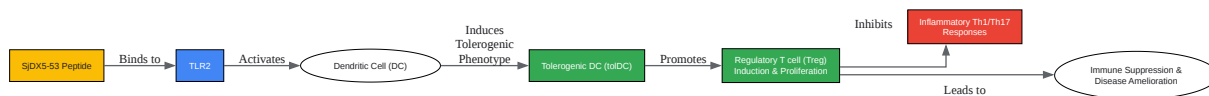
Introduction

SjDX5-53 is an immunosuppressive peptide that functions by promoting the differentiation and suppressive capacity of regulatory T cells (Tregs).^{[1][2]} It has been shown to arrest dendritic cells (DCs) in an immature state, leading to an increase in the proportion of Tregs.^[1] In vivo studies have confirmed its efficacy in mitigating the symptoms of immune-related colitis and psoriasis in mouse models.^{[1][2]} The therapeutic effects of **SjDX5-53** are mediated through the induction of Tregs and the subsequent inhibition of inflammatory T-helper 1 (Th1) and Th17 responses.^[1]

Mechanism of Action

SjDX5-53 exerts its immunomodulatory effects by interacting with the innate immune system. Computational modeling and experimental data suggest that **SjDX5-53** binds to Toll-like receptor 2 (TLR2).^[1] This interaction with TLR2 on dendritic cells is crucial for inducing a tolerogenic phenotype in these cells (tolDCs).^[1] These tolDCs, characterized by reduced expression of co-stimulatory molecules and increased secretion of regulatory cytokines like IL-10, are pivotal in driving the differentiation of naive T cells into immunosuppressive Foxp3+

Tregs.[1] This signaling cascade ultimately suppresses pro-inflammatory responses, making **SjDX5-53** a promising candidate for autoimmune disease therapy.[1]



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References

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- 2. A target-based discovery from a parasitic helminth as a novel therapeutic approach for autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
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